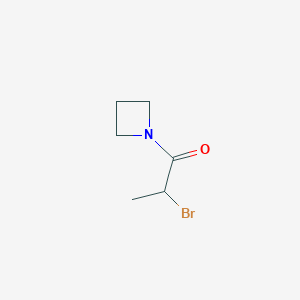

1-(Azetidin-1-yl)-2-bromopropan-1-one

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

The azetidine ring is a privileged scaffold in drug discovery. nih.govresearchgate.net Its incorporation into molecular structures can impart favorable physicochemical properties, such as improved metabolic stability and ligand efficiency, due to its rigid, three-dimensional nature. enamine.netacs.org The presence of the nitrogen atom also offers a site for synthetic modification and can serve as a key interaction point with biological targets. acs.org Consequently, azetidine moieties are found in a number of approved drugs and clinical candidates. acs.org The ring strain of approximately 25.4 kcal/mol makes azetidines more stable and easier to handle than the more strained aziridines, yet reactive enough to participate in unique ring-opening reactions, providing access to complex acyclic and heterocyclic structures. rsc.org

| Heterocycle | Ring Strain (kcal/mol) |

|---|---|

| Aziridine | 27.7 |

| Azetidine | 25.4 |

| Pyrrolidine | 5.4 |

Historical Context of Azetidine Ring System Chemistry

The chemistry of azetidines dates back to the late 19th and early 20th centuries, with early synthetic methods often proving challenging and low-yielding. magtech.com.cn The discovery of the β-lactam (azetidin-2-one) ring as the core component of penicillin antibiotics sparked a significant increase in research into four-membered nitrogen heterocycles. jmchemsci.comresearchgate.net Over the decades, advancements in synthetic methodologies, including intramolecular cyclizations, cycloadditions, and ring expansions, have made a diverse array of substituted azetidines more accessible. magtech.com.cnfrontiersin.org This has allowed for a deeper exploration of their chemical reactivity and a broader application in various fields, most notably in the development of therapeutics. nih.gov

Overview of α-Halo Ketones in Synthetic Methodologies

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This structural feature renders them highly versatile building blocks in organic synthesis. wikipedia.org The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—allows for a wide range of reactions with various nucleophiles. wikipedia.orgnih.gov The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. nih.gov α-Halo ketones are key precursors for the synthesis of a multitude of heterocyclic compounds, including thiazoles and pyrroles, and are also utilized in important transformations such as the Favorskii rearrangement and reductive dehalogenation to form specific enolates. wikipedia.orgwikipedia.org

Research Landscape of 1-(Azetidin-1-yl)-2-bromopropan-1-one within Contemporary Chemical Science

While extensive research exists on both azetidine scaffolds and α-halo ketones individually, specific studies focusing exclusively on this compound are not widely documented in publicly available literature. However, its chemical structure, combining the azetidine amide functionality with an α-bromo ketone moiety, suggests significant potential as a synthetic intermediate.

The synthesis of this compound would likely involve the acylation of azetidine with 2-bromopropanoyl bromide or a related activated carboxylic acid derivative. This process is analogous to the preparation of similar compounds like 1-(Azetidin-1-yl)-2-bromoethanone.

Based on the known reactivity of its constituent parts, this compound is expected to be a potent alkylating agent. wikipedia.org The α-bromo position is highly activated towards nucleophilic substitution. This would allow the compound to serve as a precursor for introducing an azetidin-1-yl-1-oxopropan-2-yl moiety into various molecules. For instance, it could react with amines, thiols, or other nucleophiles to form more complex, functionalized azetidine derivatives. Such derivatives are of interest in medicinal chemistry for library synthesis, where diverse functional groups are appended to a core scaffold to explore structure-activity relationships. enamine.net

The combination of the rigid azetidine ring and the reactive α-bromo ketone functionality makes this compound a potentially valuable, albeit currently under-explored, building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 1-(Azetidin-1-yl)-2-bromoethanone | 885267-00-5 | C5H8BrNO | 178.03 |

| 1-(Azetidin-1-yl)propan-2-ol | 1556130-59-6 | C6H13NO | 115.17 |

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrNO |

|---|---|

Molecular Weight |

192.05 g/mol |

IUPAC Name |

1-(azetidin-1-yl)-2-bromopropan-1-one |

InChI |

InChI=1S/C6H10BrNO/c1-5(7)6(9)8-3-2-4-8/h5H,2-4H2,1H3 |

InChI Key |

ICHGSJQQCAERIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCC1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azetidin 1 Yl 2 Bromopropan 1 One

Established Synthetic Routes to 1-(Azetidin-1-yl)-2-bromopropan-1-one

The foundational methods for synthesizing this compound typically involve the direct coupling of an azetidine (B1206935) source with a 2-bromopropionyl halide. These routes are valued for their straightforward nature and scalability.

Synthesis from Azetidine Hydrochloride and 2-Bromopropionyl Bromide

A primary and well-established route to (S)-1-(azetidin-1-yl)-2-bromopropan-1-one involves the acylation of azetidine with (S)-2-bromopropionyl bromide. The reaction is typically carried out by first liberating the free azetidine from its more stable hydrochloride salt.

The synthesis commences with the treatment of a slurry of azetidine hydrochloride in a suitable aprotic solvent, such as CH₂Cl₂, with a base. A common choice for this is 4-methylmorpholine (B44366) (NMM), which acts as a proton scavenger to neutralize the hydrochloride salt, thus providing the free azetidine in situ. The reaction mixture is generally cooled to a low temperature, typically 0 °C, to manage the exothermic nature of the subsequent acylation step.

Once the free azetidine is generated, (S)-2-bromopropionyl bromide is added dropwise to the cold suspension. The slow addition is crucial to maintain temperature control and prevent potential side reactions. The reaction is stirred at this low temperature for a period, after which it is allowed to warm to room temperature to ensure completion.

Upon completion, the reaction mixture is worked up by washing with water and brine to remove any remaining salts and water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved through silica (B1680970) gel chromatography to afford the desired (S)-1-(azetidin-1-yl)-2-bromopropan-1-one as a colorless oil. This procedure has been reported to yield the product in high purity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Further refinement of the synthesis from azetidine hydrochloride and 2-bromopropionyl bromide has focused on optimizing various reaction parameters to maximize both the yield and the purity of the final product. Key areas of optimization include the choice of base, solvent, reaction temperature, and purification method.

The selection of the base is critical. While NMM is effective, other tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be employed. The optimal base is one that is strong enough to deprotonate the azetidinium salt but not so nucleophilic as to compete with azetidine in reacting with the acyl bromide.

Solvent choice also plays a significant role. Dichloromethane is a common solvent due to its inertness and ability to dissolve the reactants, but other aprotic solvents could be explored to improve reaction rates or simplify workup procedures.

Temperature control is paramount. Maintaining a low temperature during the addition of the acyl bromide minimizes the formation of byproducts. The reaction time is another parameter that can be adjusted to ensure full conversion without promoting degradation of the product.

Finally, the purification process is essential for obtaining high-purity this compound. While silica gel chromatography is effective, other techniques such as distillation under reduced pressure might be viable alternatives depending on the scale of the reaction and the physical properties of the product.

Advanced Synthetic Approaches and Modifications

Building upon the established routes, more advanced synthetic strategies have been developed. These methods often aim to provide greater flexibility, accommodate a wider range of substrates, or achieve specific stereochemical outcomes.

Adaptations of General Procedure 2 (GP-2)

General Procedure 2 (GP-2) represents a standardized and adaptable method for the acylation of amines, which has been successfully applied to the synthesis of this compound. This procedure typically involves the reaction of an amine with an acid chloride in the presence of a base and a suitable solvent.

In the context of this specific synthesis, GP-2 would involve dissolving azetidine (or its precursor salt along with a neutralizing base) in an aprotic solvent like dichloromethane. A base, often a tertiary amine such as triethylamine, is added to scavenge the HCl generated during the reaction. The solution is cooled, and 2-bromopropionyl chloride (or bromide) is added portion-wise. The reaction is monitored until completion, followed by a standard aqueous workup and purification. The adaptability of GP-2 allows for its use with various substituted azetidines and different acylating agents, making it a versatile tool in synthetic chemistry.

Modifications Utilizing Triflic Anhydride (B1165640) and Related Reagents (General Procedure 3, GP-3)

For cases where direct acylation with an acid halide is sluggish or results in low yields, more powerful activating agents can be employed. General Procedure 3 (GP-3) outlines a method that utilizes triflic anhydride (Tf₂O) to activate a carboxylic acid for amidation.

| Procedure | Reagents | Key Features |

| GP-2 | Azetidine, 2-Bromopropionyl Halide, Tertiary Amine Base | Standard acylation, versatile for various substrates. |

| GP-3 | (S)-2-Bromopropionic Acid, Triflic Anhydride, Non-nucleophilic Base, Azetidine | In situ activation of carboxylic acid, useful for sensitive substrates. |

Stereoselective Synthesis and Absolute Configuration Assignment

The stereochemistry of the 2-bromo-propanoyl moiety is often crucial for the biological activity of downstream compounds. Therefore, stereoselective synthesis is of high importance. The most common approach to achieve a specific stereoisomer of this compound is to start with a stereochemically pure precursor.

For instance, to synthesize (S)-1-(azetidin-1-yl)-2-bromopropan-1-one, one would use commercially available (S)-2-bromopropionic acid or its corresponding acyl halide. The acylation reaction itself, when performed under standard conditions, typically proceeds with retention of the stereochemical integrity of the chiral center.

Purification and Isolation Techniques

The purification and isolation of this compound and its intermediates are crucial for obtaining a product with high purity. The techniques employed are standard in organic synthesis, with column chromatography and recrystallization being the most prominent methods.

Column Chromatography on Silica Gel

Column chromatography is a widely used purification technique in organic chemistry to separate compounds from a mixture. mdpi.com For amides and halogenated compounds like this compound, silica gel is the most common stationary phase. The separation principle is based on the differential adsorption of the components of the mixture onto the stationary phase.

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. A solvent system, known as the eluent or mobile phase, is then passed through the column. The polarity of the eluent is a critical parameter and is often optimized through preliminary analysis using thin-layer chromatography (TLC). A common approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For compounds of intermediate polarity, such as α-bromo amides, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is typically effective. orgsyn.org

The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure desired compound. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product. orgsyn.org

Table 1: General Parameters for Column Chromatography Purification

| Parameter | Description | Typical Values/Choices |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (60-200 µm particle size) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Elution Method | The technique used to pass the eluent through the column. | Isocratic (constant eluent composition) or Gradient (varying eluent composition) |

| Detection Method | Method used to identify the compound in the collected fractions. | Thin-Layer Chromatography (TLC) with UV light or chemical staining |

Recrystallization Methods for Analogous Compounds

Recrystallization is a purification technique used to remove impurities from solid compounds. illinois.edu For amide compounds, recrystallization is often considered the method of choice as it can be more efficient and less tedious than chromatography. researchgate.net The principle of recrystallization is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. mt.com

The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated solution. The ideal solvent is one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities are either highly soluble or insoluble at all temperatures. mt.com As the hot, saturated solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

For compounds analogous to this compound, such as other α-bromo amides and α-bromoketones, various polar solvents can be effective for recrystallization. researchgate.netrsc.org

Table 2: Common Solvents for Recrystallization of Amide Compounds

| Solvent | Rationale for Use |

|---|---|

| Ethanol (B145695) | Good solvency for many amides at elevated temperatures. |

| Acetonitrile | Often yields very good results for amide purification. researchgate.net |

| Acetone | A polar aprotic solvent that can be effective for a range of compounds. |

| 1,4-Dioxane | A recommended solvent for the recrystallization of some amides. researchgate.net |

Precursor Synthesis and Azetidine Ring Formation

The synthesis of this compound fundamentally relies on the availability of the azetidine core. Azetidines are four-membered nitrogen-containing heterocycles whose synthesis can be challenging due to ring strain. bham.ac.uk However, their significance as structural motifs in biologically active compounds has driven the development of numerous synthetic methods. magtech.com.cn

Preparation of Azetidine and its Derivatives

Azetidine and its derivatives are crucial building blocks in medicinal chemistry and organic synthesis. bham.ac.uknih.gov The parent compound, azetidine, can be prepared through several routes, although some suffer from low yields or harsh conditions. orgsyn.org A common laboratory-scale synthesis involves the cyclization of 3-amino-1-propanol derivatives. rsc.org Another established method is the reaction of primary amines with 1,3-dihalopropanes or their equivalents, such as 2-substituted-1,3-propanediol bis-triflates, which can provide 1,3-disubstituted azetidines in a one-pot procedure. organic-chemistry.orgresearchgate.net

The synthesis of azetidine derivatives often involves protecting the nitrogen atom, performing the cyclization, and then deprotecting it if the free amine is desired. For example, a primary arylmethylamine can be reacted with a propane (B168953) derivative having leaving groups at the 1 and 3 positions to form an N-protected azetidine, which can then be deprotected via hydrogenolysis. google.com The reduction of β-lactams (azetidin-2-ones) is another versatile and convenient approach to access a wide range of substituted azetidines. researchgate.net

Cyclization Strategies for Azetidine Ring Construction

The construction of the strained four-membered azetidine ring requires specific cyclization strategies. These methods can be broadly categorized based on the key bond-forming step.

Intramolecular Nucleophilic Substitution: This is a classic and widely used strategy. It typically involves the intramolecular cyclization of a γ-amino halide or a related substrate where a nitrogen nucleophile attacks an electrophilic carbon atom, displacing a leaving group (like a halogen or a sulfonate ester) to form the C-N bond of the ring. nih.gov

Reductive Cyclization: N-substituted azetidines can be formed in high yields through the reductive cyclization of γ-haloalkyl-imines. In this method, the imine is reduced to an amine, which then undergoes intramolecular cyclization. bham.ac.uk

Palladium-Catalyzed C-H Amination: Modern synthetic methods include palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This allows for the synthesis of functionalized azetidines from readily available amine precursors. rsc.org

[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction between imines and alkenes, represent a direct and convergent approach to constructing the azetidine ring. rsc.orgresearchgate.net These reactions can be promoted by visible light using an appropriate photocatalyst. rsc.org

Ring Expansion and Contraction: Azetidines can also be synthesized through the ring expansion of three-membered rings like aziridines or the ring contraction of five-membered heterocycles such as pyrrolidinones. magtech.com.cnorganic-chemistry.org

Other Cyclization Methods:

Selenium-induced cyclization: Homoallylamines can undergo electrophilic cyclization induced by selenium reagents to form azetidine derivatives. bham.ac.uk

Mitsunobu Reaction: A modified Mitsunobu reaction can be used for the cyclization of 1,3-amino alcohols to the corresponding azetidines. rsc.org

Epoxide Ring-Opening: The intramolecular aminolysis of 3,4-epoxy amines, catalyzed by a Lewis acid like lanthanum (III) trifluoromethanesulfonate, provides a regioselective route to 3-hydroxyazetidines. nih.gov

Table 3: Summary of Azetidine Ring Cyclization Strategies

| Cyclization Strategy | Description | Key Reactants |

|---|---|---|

| Intramolecular SN2 | Nitrogen nucleophile displaces a leaving group on a γ-carbon. | γ-Haloamines, γ-Aminosulfonates |

| Reductive Cyclization | Reduction of an imine followed by intramolecular cyclization. | γ-Haloalkyl-imines |

| Pd-Catalyzed C-H Amination | Intramolecular C-N bond formation via C-H activation. rsc.org | Amines with accessible γ C-H bonds |

| [2+2] Photocycloaddition | Light-induced cycloaddition to form the four-membered ring. rsc.org | Imines and Alkenes |

| Ring Expansion | Expansion of a three-membered ring to a four-membered ring. organic-chemistry.org | Aziridine derivatives |

| Epoxide Aminolysis | Intramolecular ring-opening of an epoxide by an amine. nih.gov | 3,4-Epoxy amines |

Mechanistic Investigations of Reactions Involving 1 Azetidin 1 Yl 2 Bromopropan 1 One

Mechanistic Pathways of Transition Metal-Catalyzed Nucleophilic Substitution Reactions

Nucleophilic substitution of the bromide in 1-(Azetidin-1-yl)-2-bromopropan-1-one can be facilitated by transition-metal catalysis, offering alternatives to classical SN1 and SN2 pathways. nih.gov These catalyzed reactions often involve novel mechanisms that can accommodate a broader range of nucleophiles and substrates, including sterically hindered secondary alkyl halides like the title compound. nih.gov

Two predominant mechanistic pathways are considered in this context:

SN2-type Oxidative Addition: Some transition metals, particularly palladium, can react with primary alkyl halides through a pathway resembling an SN2 reaction. nih.gov However, for secondary electrophiles such as this compound, this pathway is often less efficient due to steric hindrance.

Radical Pathways: Nickel-based catalysts are particularly effective for secondary alkyl electrophiles and often operate through radical intermediates. nih.govresearchgate.net The catalytic cycle typically involves the formation of an alkyl radical from the alkyl halide. This radical intermediate provides a mechanism for stereoconvergence, allowing enantioselective reactions to begin from racemic starting materials, as both enantiomers are converted to the same planar radical intermediate. nih.gov A key advantage of radical-based substitutions is the avoidance of carbocation intermediates, which are prone to rearrangement reactions. nih.gov

The choice of metal catalyst is therefore critical in directing the mechanistic course of the substitution and achieving the desired reactivity and selectivity.

Studies on Reformatsky-Type Reactions

The Reformatsky reaction is a classic carbon-carbon bond-forming method that utilizes an organozinc reagent, typically generated from an α-halo ester and zinc metal. wikipedia.orglibretexts.org As an α-bromoamide, this compound is an excellent substrate for Reformatsky-type reactions, where it can react with aldehydes or ketones to form β-hydroxy amides. nih.gov The organozinc reagents, or 'Reformatsky enolates', are notably less reactive and basic than their Grignard or organolithium counterparts. wikipedia.orglibretexts.orgorganic-chemistry.org This chemoselectivity prevents undesired side reactions, such as nucleophilic addition to the amide carbonyl group itself. libretexts.org

The reaction is initiated by the oxidative addition of metallic zinc into the carbon-bromine bond of this compound. libretexts.orgbyjus.com This step forms the key organozinc intermediate, a zinc enolate. This process generates the nucleophile under neutral conditions, which is a significant advantage over base-induced aldol-type reactions. beilstein-journals.org The general formation of this reactive species can be depicted as follows:

While specific crystallographic data for the Reformatsky reagent derived from this compound is not detailed in the literature, extensive studies on analogous reagents from α-halo esters provide critical structural insights. psiberg.com X-ray crystallographic analyses of the THF complexes of ethyl bromozincacetate and tert-butyl bromozincacetate have revealed that these reagents exist as cyclic eight-membered dimers in the solid state. wikipedia.orglibretexts.org

These studies show that the conformation of the dimeric ring can vary depending on the steric bulk of the ester group. For instance, the dimer of the ethyl ester derivative adopts a tub-shaped conformation, whereas the bulkier tert-butyl derivative exists in a chair conformation. wikipedia.orglibretexts.org It is plausible that the organozinc intermediate from this compound adopts a similar dimeric structure in solution.

A defining feature of Reformatsky reagents is their dimeric structure, which involves bridging enolate moieties. rsc.org In these structures, the zinc atoms are simultaneously bonded to both oxygen and carbon, giving them a distinct "organometallic" character. wikipedia.org This contrasts with lithium and boron enolates, where the metal is exclusively bound to oxygen. wikipedia.org

The crystal structures show these dimers are formed through bridging via the –CHC(OR)O– groups (in the case of esters), creating a stable cyclic arrangement. wikipedia.orgrsc.org This dimeric, C-metalated nature is believed to be central to the reactivity and stability of the Reformatsky reagent. Theoretical calculations suggest that these dimers dissociate upon interaction with a carbonyl compound, which then coordinates to the zinc atom prior to the nucleophilic addition step. psiberg.com

Nucleophilic Displacement Mechanisms at the Brominated Carbon Center

Direct nucleophilic displacement of the bromide from this compound provides a route to a variety of α-substituted amide products. The electron-withdrawing nature of the adjacent amide carbonyl group influences the reactivity of the C-Br bond. fiveable.me

Studies on similar α-bromoamides have shown that the substitution can be effectively promoted by silver(I) salts. nih.gov For example, the reaction of (S)-2-bromopropanamides with amine nucleophiles proceeds in the presence of soluble Ag(I) salts or insoluble silver(I) oxide. nih.gov The mechanism is thought to involve coordination of the silver ion to the bromine atom, facilitating the departure of the bromide ion. This assistance can lead to the formation of a carbocationic intermediate, which is subsequently trapped by the nucleophile. This silver-promoted ionization has been used to generate unexpectedly stable carbocations from α-bromo amides, which can then react with carbon-based nucleophiles. nih.gov

The specific pathway, whether it follows a more SN1-like or SN2-like trajectory, would depend on the nucleophile, solvent, and the stability of the potential carbocation intermediate at the secondary carbon center.

Selectivity in Carbonyl Alkylative Amination Reactions

Carbonyl alkylative amination is a multicomponent reaction that forges α-branched amines from the union of an amine, a carbonyl compound (like an aldehyde), and an alkyl halide. nih.govchemrxiv.org This transformation typically proceeds via the formation of an imine or iminium ion, which is then intercepted by a nucleophilic alkyl species, often an alkyl radical generated under visible-light photoredox conditions. nih.govcam.ac.uk

In the context of this reaction, this compound would not be a typical substrate, but rather a potential product or a source for a radical fragment. The selectivity of these reactions is highly dependent on the nature of the components. For example, significant differences in reactivity are observed between structurally distinct carbonyls, such as linear versus α-branched aldehydes. nih.gov Furthermore, the method can exhibit high chemoselectivity, enabling the selective alkylation of primary amines in the presence of cyclic secondary amines, a challenging transformation using traditional methods. nih.gov

The table below illustrates the scope of the aldehyde component in a visible-light-mediated carbonyl alkylative amination, demonstrating how sterics and electronics influence reaction efficiency.

| Entry | Aldehyde Structure | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | Cyclohexanecarboxaldehyde | 85 | α-branched aldehyde shows high reactivity. |

| 2 | Pivalaldehyde | 78 | Sterically hindered aldehyde is well-tolerated. |

| 3 | Benzaldehyde | 65 | Aromatic aldehydes are effective substrates. |

| 4 | Butyraldehyde | 45 | Linear aldehydes can show lower reactivity. |

Data is illustrative of general trends for the reaction type and not specific to reactions involving this compound.

Table of Compounds

Chemical Reactivity and Transformation Pathways of 1 Azetidin 1 Yl 2 Bromopropan 1 One

Reactions Involving the α-Bromo Ketone Moiety

The α-bromo ketone is a versatile functional group that participates in a variety of chemical reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, making it an excellent electrophile.

The reaction of α-halo ketones with amines is a well-established method for the synthesis of α-amino ketones. In the case of 1-(azetidin-1-yl)-2-bromopropan-1-one, reaction with a primary or secondary amine is expected to proceed via a nucleophilic substitution mechanism, where the amine displaces the bromide ion. This process, known as alkylative amination, would lead to the formation of the corresponding α-amino ketone derivative.

However, the direct alkylation of amines with alkyl halides can sometimes be challenging to control, as the resulting product is often more nucleophilic than the starting amine, potentially leading to overalkylation. masterorganicchemistry.com For instance, the reaction of ammonia (B1221849) with an alkyl halide can yield a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. wikipedia.org To achieve selective monoalkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. masterorganicchemistry.com

Table 1: Expected Products of Alkylative Amination of this compound with Various Amines

| Amine Nucleophile | Expected Product |

| Ammonia (NH₃) | 1-(Azetidin-1-yl)-2-aminopropan-1-one |

| Methylamine (CH₃NH₂) | 1-(Azetidin-1-yl)-2-(methylamino)propan-1-one |

| Dimethylamine ((CH₃)₂NH) | 1-(Azetidin-1-yl)-2-(dimethylamino)propan-1-one |

Note: The formation of overalkylation products is possible depending on the reaction conditions.

The carbon atom bearing the bromine in this compound is a prime target for a wide range of nucleophiles. This reactivity is a hallmark of α-halo ketones. The general mechanism for these reactions is a nucleophilic aliphatic substitution, which can proceed through either an S(_N)1 or S(_N)2 pathway, although the S(_N)2 mechanism is more common for primary and secondary alkyl halides. uci.edu

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of functionalized products. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy ketone |

| Alkoxide | Sodium Methoxide (NaOCH₃) | α-Alkoxy ketone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | α-Thioether ketone |

| Cyanide | Sodium Cyanide (NaCN) | α-Cyano ketone |

| Azide (B81097) | Sodium Azide (NaN₃) | α-Azido ketone |

The reaction of this compound with Grignard reagents (RMgX) is anticipated to be complex. Grignard reagents are potent nucleophiles and strong bases. chemguide.co.uk They can react at two electrophilic sites in the molecule: the carbonyl carbon and the carbon bearing the bromine atom.

Typically, the reaction of a Grignard reagent with an amide that lacks N-H protons, such as the tertiary amide in the target molecule, results in the addition to the carbonyl group to form a ketone after hydrolysis of the intermediate. youtube.com However, the presence of the α-bromo substituent introduces the possibility of a competing reaction where the Grignard reagent displaces the bromide. Furthermore, Grignard reagents can also react with the newly formed ketone, leading to a tertiary alcohol. commonorganicchemistry.com The outcome of the reaction would likely depend on the specific Grignard reagent used, the reaction temperature, and the stoichiometry of the reagents.

Table 3: Plausible Products from the Reaction of this compound with a Grignard Reagent (RMgX)

| Site of Reaction | Intermediate | Final Product after Workup |

| Carbonyl Carbon | Tetrahedral Intermediate | 1-(Azetidin-1-yl)-2-bromo-1-R-propan-1-ol |

| α-Carbon | - | 1-(Azetidin-1-yl)-2-R-propan-1-one |

| Carbonyl (double addition) | - | 1-(Azetidin-1-yl)-2-bromo-1,1-di-R-propan-1-ol |

Note: A mixture of products is likely. The relative amounts would depend on the reaction conditions and the nature of R.

The reduction of this compound with hydride reagents can also lead to multiple products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. masterorganicchemistry.comsaskoer.ca This transformation involves the complete removal of the carbonyl oxygen. libretexts.org Therefore, the azetidin-1-yl amide group could be reduced to the corresponding amine.

Simultaneously, the ketone functionality is also susceptible to reduction by hydride reagents. LiAlH₄ and the milder sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. The α-bromo substituent may also be reduced, although this is generally less favorable than carbonyl reduction. The specific outcome will depend on the choice of reducing agent and the reaction conditions.

Table 4: Potential Products from the Hydride Reduction of this compound

| Reducing Agent | Expected Major Product(s) |

| Sodium Borohydride (NaBH₄) | 1-(Azetidin-1-yl)-2-bromopropan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(Azetidin-1-yl)-2-bromopropane and/or 1-(Azetidin-1-yl)-2-bromopropan-1-ol |

Reactivity of the Azetidin-1-yl Amide Functional Group

The azetidin-1-yl amide group, while generally less reactive than the α-bromo ketone, can undergo specific transformations, particularly under forcing conditions. The reactivity of this amide is influenced by the ring strain of the azetidine (B1206935) moiety.

Amides can undergo nucleophilic acyl substitution, although they are the least reactive of the carboxylic acid derivatives. These reactions typically require harsh conditions, such as strong acid or base catalysis and elevated temperatures.

Under acidic or basic conditions, the amide bond of this compound can be hydrolyzed to yield azetidine and 2-bromopropanoic acid. The strained nature of the azetidine ring might influence the rate of this hydrolysis compared to acyclic amides. In some cases, acid-mediated intramolecular ring-opening of N-substituted azetidines has been observed. nih.gov

Transamidation, the exchange of the amine portion of an amide, is another possible reaction. This process is typically catalyzed by metal salts or proceeds under harsh conditions. nih.gov For instance, heating this compound with a different amine could potentially lead to the formation of a new amide and the release of azetidine.

Table 5: Potential Acyl Group Substitution Reactions of this compound

| Reaction Type | Conditions | Products |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | Azetidine hydrochloride, 2-Bromopropanoic acid |

| Base-catalyzed Hydrolysis | NaOH, heat | Azetidine, Sodium 2-bromopropanoate |

| Transamidation | R₂NH, catalyst, heat | N,N-Disubstituted-2-bromopropanamide, Azetidine |

Reactions of the Azetidine Ring System

The four-membered azetidine ring in this compound is a key structural feature that influences its reactivity. While generally more stable than the corresponding three-membered aziridines, the inherent ring strain of azetidines makes them susceptible to specific types of reactions that are not as readily observed in larger ring systems. rsc.orgrsc.org

The nitrogen atom of the azetidine ring can be quaternized to form an azetidinium salt, which significantly activates the ring towards nucleophilic attack and subsequent ring opening. nih.gov This activation is a consequence of the increased ring strain and the creation of a good leaving group. The quaternization can be achieved by reaction with an alkylating agent. In the case of this compound, intramolecular quaternization is unlikely; however, the addition of an external alkylating agent would generate a reactive azetidinium salt.

The regioselectivity of the nucleophilic attack on the unsymmetrical azetidinium salt is dependent on both steric and electronic factors, as well as the nature of the attacking nucleophile. nih.govmagtech.com.cn Generally, nucleophiles can attack either of the carbon atoms adjacent to the nitrogen. Attack at the less substituted carbon is often favored due to steric hindrance. magtech.com.cn However, electronic effects from substituents can direct the nucleophile to the more substituted carbon. nih.gov The outcome of these reactions is the formation of a linear amine, incorporating the nucleophile and the alkyl group from the quaternizing agent. acs.org

A summary of factors influencing the regioselectivity of azetidinium salt ring-opening is presented in the table below.

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Nucleophilic attack is favored at the less sterically hindered carbon atom adjacent to the nitrogen. |

| Electronic Effects | Electron-withdrawing groups on the ring can influence the site of nucleophilic attack. |

| Nature of Nucleophile | Stronger, less sterically demanding nucleophiles may exhibit different regioselectivity compared to weaker, bulkier nucleophiles. |

| Activating Group | The nature of the group on the azetidine nitrogen can influence the stability of the transition state and thus the regioselectivity. |

The nitrogen atom of the azetidine ring in this compound is a tertiary amine and, as such, can undergo N-alkylation with suitable alkylating agents to form a quaternary azetidinium salt. This reaction is a standard method for the formation of quaternary ammonium salts. However, in the context of this specific molecule, the presence of the α-bromo ketone moiety introduces the possibility of competing intramolecular reactions, although the formation of a four-membered ring by intramolecular N-alkylation at the α-carbon is generally disfavored.

Selective N-alkylation at the azetidine nitrogen would require careful selection of the alkylating agent and reaction conditions to avoid unwanted side reactions, such as those involving the enolate of the ketone. Successful N-alkylation leads to the formation of an azetidinium salt, which, as discussed previously, is activated for subsequent ring-opening reactions. rsc.org

Cross-Coupling Reactions

The presence of a bromine atom at the α-position to the carbonyl group makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Chan-Lam coupling is a copper-catalyzed reaction that typically forms a carbon-heteroatom bond between an aryl boronic acid and a compound containing an N-H or O-H bond. wikipedia.orgorganic-chemistry.org Standard Chan-Lam conditions are therefore not directly applicable to the tertiary amide nitrogen of this compound, as it lacks the requisite N-H bond for the reaction to proceed via the generally accepted mechanism. wikipedia.orgorganic-chemistry.org

While there have been developments to expand the scope of the Chan-Lam coupling, its application to tertiary amides for C-N bond formation remains atypical. acs.orgchemrxiv.org The reaction generally requires a protic nitrogen source for the catalytic cycle to operate efficiently.

The Hiyama cross-coupling reaction is a palladium- or nickel-catalyzed reaction that couples an organosilane with an organic halide. wikipedia.org This reaction has been successfully applied to α-bromo esters, which are structurally analogous to the α-bromo amide functionality in this compound. acs.orgmdpi.com

Specifically, the nickel-catalyzed asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl silanes has been shown to produce α-aryl esters with good enantiomeric excess. acs.org This suggests that a similar transformation could be achieved with this compound, leading to the formation of 1-(azetidin-1-yl)-2-arylpropan-1-ones. The reaction would likely proceed through a standard cross-coupling catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

A representative table of catalysts and conditions for Hiyama cross-coupling of α-bromo carbonyl compounds is provided below.

| Catalyst System | Substrate Type | Coupling Partner | Product |

| NiCl2·glyme / diamine ligand | Racemic α-bromo esters | Aryl trimethoxysilanes | α-Aryl esters |

| Palladium(II) acetate (B1210297) / SPhos | Aryl bromides | Aryl(trialkoxy)silanes | Biaryl derivatives |

The Kumada cross-coupling reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is well-suited for the transformation of the α-bromo ketone moiety in this compound.

Notably, enantioconvergent Kumada couplings of racemic α-bromoketones have been developed using nickel catalysts with chiral bis(oxazoline) ligands. wikipedia.org This methodology allows for the conversion of a racemic starting material into a single enantiomer of the product. Applying this to this compound could provide a route to enantiomerically enriched 2-alkyl or 2-aryl-1-(azetidin-1-yl)propan-1-ones. The reaction is compatible with a range of Grignard reagents, including those derived from aryl and alkyl halides.

The table below summarizes typical components of a Kumada cross-coupling reaction.

| Component | Examples | Role |

| Catalyst | NiCl2(dppe), Pd(PPh3)4 | Facilitates the cross-coupling |

| Organic Halide | Aryl, vinyl, or alkyl halides/triflates | Electrophilic partner |

| Grignard Reagent | RMgX (R = alkyl, aryl, vinyl) | Nucleophilic partner |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Reaction medium |

Following a comprehensive review of available scientific literature, no specific research articles or detailed experimental data focusing on the halogenation and related chemical transformations of the compound this compound have been identified. The reactivity of this specific molecule has not been documented in peer-reviewed studies.

The chemical structure of this compound contains key functional groups whose reactivity is well-established in organic chemistry: an α-bromo amide and a strained four-membered azetidine ring. rsc.orgrsc.org In principle, the bromine atom, being a good leaving group, would be susceptible to nucleophilic substitution. Furthermore, the strained azetidine ring can participate in various ring-opening reactions. rsc.orgrsc.org However, without experimental data specific to this compound, any discussion of its transformation pathways, such as halogen exchange or other related reactions, would be speculative.

Detailed research findings and data tables regarding the halogenation of this compound are therefore not available.

Applications of 1 Azetidin 1 Yl 2 Bromopropan 1 One in Advanced Chemical Synthesis

Building Block in Heterocyclic Compound Synthesis

The reactivity of the carbon-bromine bond in 1-(Azetidin-1-yl)-2-bromopropan-1-one allows it to act as a potent alkylating agent, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This capability is leveraged in the synthesis and derivatization of various heterocyclic compounds.

Synthesis of Pyrazole-Containing Heterocycles

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are considered important scaffolds in medicinal chemistry. One established method for pyrazole (B372694) synthesis involves the reaction of hydrazones with α-halo ketones. organic-chemistry.org A visible light-catalyzed tandem reaction, for instance, can efficiently produce 1,3,5-trisubstituted pyrazoles from hydrazones and α-bromo ketones through a radical addition and subsequent intramolecular cyclization. organic-chemistry.org

Given its structure as an α-bromo amide, which is analogous to an α-bromo ketone, this compound can plausibly serve as a synthon in similar reactions. It could react with a hydrazone to introduce the azetidinyl-propanone fragment into the final pyrazole structure.

Table 1: General Synthetic Strategies for Pyrazole Synthesis

| Precursors | Reaction Type | Resulting Structure |

|---|---|---|

| Hydrazones + α-bromo ketones | Tandem Radical Addition/Cyclization | 1,3,5-Trisubstituted Pyrazoles organic-chemistry.org |

| 1,3-Diketones + Hydrazines | Cyclocondensation | 1,3,5-Substituted Pyrazoles nih.gov |

Synthesis of Indole-Containing Heterocycles

The indole (B1671886) framework is a privileged structure found in numerous natural products and pharmaceuticals. nih.govnih.gov Synthetic routes to indoles are diverse, with classic methods including the Fischer, Bischler, and Bartoli syntheses. nih.govyoutube.com Modern approaches often rely on transition-metal-catalyzed cyclizations, such as palladium-catalyzed reactions involving ortho-halo anilines. nih.govorganic-chemistry.orgmdpi.com For example, the cyclization of ortho-bromo allyl anilines can be induced to form indolines, which are then oxidized to indoles. nih.gov

While not a typical precursor for the de novo synthesis of the indole ring system, this compound is well-suited for the alkylation and derivatization of pre-existing indole scaffolds. The electrophilic nature of the α-bromo group allows for reaction with the nucleophilic nitrogen (N-1) or carbon (C-3) of the indole ring, providing a direct method for introducing the azetidine-containing side chain.

Derivatization of 5-Membered Heterocycles

The functionalization of heterocyclic rings is a cornerstone of medicinal chemistry for modulating the biological activity of molecules. The electrophilic character of this compound makes it a versatile tool for the derivatization of various five-membered heterocycles. mdpi.com Nucleophilic centers on rings such as pyrazole, imidazole, pyrrole, and thiophene (B33073) can react with the compound to form a new covalent bond.

This reactivity is exemplified by the aza-Michael addition of NH-heterocycles to azetidine-based acceptors, which is a reliable method for creating new heterocyclic amino acid derivatives. mdpi.com Similarly, this compound can alkylate the nitrogen atoms of pyrazoles or imidazoles, leading to functionalized products with potentially enhanced pharmacological properties.

Construction of 1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole ring is a five-membered heterocycle that serves as a bioisostere for esters and amides in drug design. rjptonline.orgchim.it The most common synthetic pathway to this scaffold is the cyclization reaction between an amidoxime (B1450833) and an acylating agent, such as an acyl chloride or carboxylic acid. researchgate.netresearchgate.netorganic-chemistry.org

In this context, this compound does not function as a direct precursor for the construction of the 1,2,4-oxadiazole ring itself, as it is an alkylating agent rather than an acylating agent. However, it can be employed in the subsequent derivatization of a pre-formed 1,2,4-oxadiazole. If the oxadiazole contains a nucleophilic functional group (e.g., a phenol (B47542) or amine), it could be alkylated by this compound to append the azetidine (B1206935) moiety.

Table 2: Common Synthetic Routes for 1,2,4-Oxadiazoles

| Reactant 1 | Reactant 2 | Key Process | Reference |

|---|---|---|---|

| Amidoxime | Acyl Chloride | Heterocyclization/Dehydration | researchgate.net |

| Amidoxime | Organic Nitrile | PTSA-ZnCl₂ Catalysis | organic-chemistry.org |

Precursor for Radiotracer Development

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical diagnostics. PET imaging relies on molecules labeled with positron-emitting isotopes, with Fluorine-18 (¹⁸F) being one of the most widely used due to its favorable half-life and imaging characteristics. nih.gov

Utilization in Radiofluorination Strategies

A primary method for introducing ¹⁸F into a molecule is through nucleophilic substitution, where a good leaving group is displaced by the [¹⁸F]fluoride ion. nih.gov Halogens, particularly bromine and iodine, are excellent leaving groups for this purpose. The structure of this compound, featuring a bromine atom on the carbon adjacent to the carbonyl group, makes it an ideal precursor for radiofluorination.

The synthesis involves reacting the bromo-precursor with a source of [¹⁸F]fluoride, such as K¹⁸F/Kryptofix or n-Bu₄N¹⁸F, to yield the corresponding ¹⁸F-labeled analog, 1-(Azetidin-1-yl)-2-fluoropropan-1-one. nih.gov This late-stage radiofluorination is highly valuable as it allows the radioactive isotope to be incorporated at the final step of the synthesis. Copper-mediated radiofluorination has also emerged as a powerful technique for labeling aromatic systems and other complex molecules. The resulting ¹⁸F-labeled azetidine-containing compound could then be evaluated as a potential PET imaging agent for various biological targets.

Formation of Azetidinium Salt Precursors for Radiolabeling

The azetidine moiety within this compound provides a direct pathway to the formation of azetidinium salts. These strained, four-membered heterocyclic cations are valuable precursors in radiolabeling, particularly for Positron Emission Tomography (PET). The quaternization of the azetidine nitrogen, which can be achieved through intramolecular cyclization of related haloalkylamine precursors, results in a reactive species susceptible to nucleophilic attack.

In the context of radiolabeling, a common strategy involves the ring-opening of these strained azetidinium salts with a radiolabeled nucleophile, such as [¹⁸F]fluoride. This approach allows for the late-stage introduction of the radioisotope into a target molecule under relatively mild conditions. While specific studies detailing the use of this compound for this purpose are not prominent, the inherent reactivity of the azetidine ring makes it a plausible candidate for the development of novel radiolabeling precursors. The general mechanism involves the formation of an azetidinium ion, which is then opened by the fluoride (B91410) ion to introduce the ¹⁸F label.

Intermediates in Complex Molecular Architecture Construction

The combination of a reactive α-bromo group and a cyclic amine makes this compound a potentially valuable intermediate in the construction of complex molecular architectures.

Role in Accessing α-Branched Amines

The α-bromo position in this compound is susceptible to nucleophilic substitution. This reactivity can be exploited to introduce a variety of substituents at the α-position, leading to the formation of α-branched amines. The reaction with a suitable nucleophile would displace the bromide ion, forming a new carbon-carbon or carbon-heteroatom bond. Subsequent reduction of the amide carbonyl group would then yield the corresponding α-branched azetidine derivative. While general methods for the synthesis of α-branched amines are well-established, the use of chiral α-bromo amides offers a potential route to enantiomerically enriched products, provided the starting material is chiral and the reaction proceeds with stereocontrol.

Incorporation into Diverse Polycyclic Scaffolds

Azetidine-containing scaffolds are of significant interest in medicinal chemistry due to their ability to introduce three-dimensional character into flat molecules, often improving physicochemical properties. nih.gov this compound could serve as a building block for the synthesis of more complex polycyclic systems. For instance, intramolecular reactions, where a nucleophilic portion of a substituent introduced at the α-position attacks another part of the molecule, could lead to the formation of fused or bridged bicyclic systems containing the azetidine ring. Cascade reactions, initiated by the reaction of the α-bromo group, could also be envisioned to construct intricate polycyclic scaffolds in a single step. nih.gov

Synthesis of Unnatural Amino Acid-like Building Blocks

Unnatural amino acids are valuable tools in drug discovery and chemical biology. nih.govnih.gov The structure of this compound resembles a protected amino acid, with the azetidinyl-carbonyl portion acting as a surrogate for a protected amine and carboxylic acid. The α-bromo group provides a handle for the introduction of various side chains via nucleophilic substitution. Subsequent manipulation of the azetidine ring and the amide bond could potentially lead to novel, constrained unnatural amino acids or their derivatives. The use of α-bromo amides as precursors for amino acid synthesis is a known strategy, and the presence of the azetidine ring could impart unique conformational constraints on the final product.

Applications in Alkene Functionalization Methodologies

The functionalization of alkenes is a cornerstone of modern organic synthesis. While direct applications of this compound in this area are not documented, its structural features suggest potential roles. For example, it could potentially be used in copper-catalyzed aminoazidation of unactivated alkenes, a process that installs both an amide and an azide (B81097) group across a double bond. nih.gov In such a reaction, the azetidine-containing amide could act as the nitrogen source. Furthermore, radical-based alkene functionalization reactions initiated by the homolytic cleavage of the carbon-bromine bond could be another avenue for its application.

Spectroscopic and Structural Elucidation of 1 Azetidin 1 Yl 2 Bromopropan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(azetidin-1-yl)-2-bromopropan-1-one, ¹H and ¹³C NMR would provide key information about the electronic environment of each nucleus, while advanced techniques can confirm connectivity and spatial relationships.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring and the bromopropanoyl group.

Azetidine Ring Protons: The four protons of the azetidine ring are chemically non-equivalent. The two methylene (B1212753) protons adjacent to the nitrogen atom (at C2 and C4) would likely appear as two multiplets due to geminal and vicinal coupling. In similar azetidine derivatives, these diastereotopic methylene protons have been observed as doublets around δ 4.24 and 4.40 ppm. nih.gov The protons of the C3 methylene group are expected to resonate further upfield, appearing as a multiplet.

Bromopropanoyl Protons: The methine proton (CH) at the C2 position of the propanoyl group, being adjacent to both a bromine atom and a carbonyl group, would be significantly deshielded and is expected to appear as a quartet downfield. The methyl protons (CH₃) would appear as a doublet due to coupling with the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~1.8 | Doublet |

| CH-Br | ~4.5-5.0 | Quartet |

| CH₂ (Azetidine C3) | ~2.2-2.5 | Multiplet |

| CH₂ (Azetidine C2/C4) | ~3.8-4.4 | Multiplet |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.

Azetidine Ring Carbons: The carbons of the azetidine ring adjacent to the nitrogen (C2 and C4) are expected to resonate at a similar chemical shift, typically around δ 50-60 ppm. For instance, in some azetidine derivatives, these carbons appear at approximately δ 55.7 ppm. nih.gov The C3 carbon of the azetidine ring would be found further upfield.

Bromopropanoyl Carbons: The carbon bearing the bromine atom (C2 of the propanoyl group) will be deshielded and is expected to appear around δ 40-50 ppm. The methyl carbon will have the most upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168.0 |

| CH-Br | 45.0 |

| CH₃ | 20.0 |

| CH₂ (Azetidine C2/C4) | 55.0 |

| CH₂ (Azetidine C3) | 25.0 |

Advanced NMR Techniques for Regioisomer Identification and Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the specific regioisomer, advanced 2D NMR techniques are crucial.

¹H,¹H-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can confirm the spatial proximity of protons. For example, NOE correlations would be expected between the protons of the azetidine ring and the protons of the bromopropanoyl group, confirming their connectivity through the amide bond.

¹H,¹³C-HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the azetidine C2/C4 protons and the carbonyl carbon, as well as between the CH-Br proton and the carbonyl carbon, definitively confirming the structure.

¹H,¹⁵N-HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and the nitrogen atom of the azetidine ring, providing further evidence for the proposed structure. For example, correlations between the azetidine C2/C4 protons and the nitrogen atom would be anticipated. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS conditions, this compound would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of a bromine atom. Common fragments would include the azetidinyl-carbonyl cation and the bromopropanoyl cation. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

HRMS with a soft ionization technique like ESI would provide a very accurate mass measurement of the protonated molecule ([M+H]⁺). This allows for the determination of the elemental formula of the compound, confirming its atomic composition with high precision and distinguishing it from other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a definitive tool for confirming its identity and assessing its purity. researchgate.net The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

The sample is first vaporized and introduced into the GC column. Compounds are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov For this compound, the retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific experimental conditions.

After separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that acts as a molecular fingerprint. The molecular ion peak, corresponding to the intact molecule, would be expected at an m/z value equivalent to its molecular weight (192.05 g/mol for C6H10BrNO). nih.gov The fragmentation pattern provides structural information, further confirming the compound's identity. For instance, fragments corresponding to the azetidine ring, the propanone backbone, and the bromine atom would be anticipated.

Purity assessment is achieved by analyzing the chromatogram for the presence of extraneous peaks. wur.nl The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. This method is highly sensitive and can detect even trace amounts of impurities, such as starting materials or by-products from its synthesis. shimadzu.com

Vibrational Spectroscopy (IR)

Vibrational spectroscopy probes the vibrational modes of molecules by measuring their interaction with infrared radiation. mdpi.com It is an essential technique for identifying the functional groups present in a molecule, thereby providing structural insights. americanpharmaceuticalreview.commdpi.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy is a variant of IR spectroscopy that simplifies sample handling, allowing for the analysis of solids and liquids in their neat form. This technique is particularly useful for obtaining the infrared spectrum of this compound without extensive sample preparation. In ATR-IR, the infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. researchgate.net

The resulting spectrum would display absorption bands characteristic of the functional groups within the molecule. Key expected vibrational frequencies for this compound would include the strong carbonyl (C=O) stretch of the amide group, typically found in the range of 1650-1680 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aliphatic groups on the azetidine ring and the propane (B168953) chain, C-N stretching of the amide, and the C-Br stretching vibration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a widely used method for obtaining high-quality infrared spectra. thermofisher.com The analysis of this compound by FTIR would provide a detailed fingerprint of its functional groups. jmchemsci.comjmchemsci.com The spectrum is generated by measuring the absorption of infrared radiation at different frequencies as it passes through the sample.

The key functional groups and their expected vibrational frequencies are summarized in the table below. The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretching vibration. The C-H stretching vibrations from the CH3 and CH2 groups would appear just below 3000 cm⁻¹. The C-N stretching vibration of the azetidine ring coupled to the carbonyl group is also a key diagnostic peak. The presence of the bromine atom is indicated by a C-Br stretching vibration in the lower frequency region of the spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1680 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C-N (Amide) | Stretching | 1200 - 1350 |

| C-Br | Stretching | 500 - 600 |

This interactive table summarizes the expected FTIR absorption bands for this compound based on its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. For this compound, the primary chromophore is the carbonyl group of the amide. This group contains non-bonding electrons (n) on the oxygen atom and a pi (π) bond between the carbon and oxygen.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show an absorption band corresponding to the n → π* (n to pi-star) electronic transition of the carbonyl group. researchgate.net This transition is typically weak and appears in the region of 270-300 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. While not as structurally informative as IR or NMR spectroscopy, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the carbonyl chromophore.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=O (Amide) | n → π* | 270 - 300 |

This table indicates the expected electronic transition and absorption maximum for the primary chromophore in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uobaghdad.edu.iq If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information. growingscience.com

The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. researchgate.net

The resulting structural data would include:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-C, C-Br, C-H) and bond angles within the molecule.

Conformation: The exact conformation of the four-membered azetidine ring (whether it is planar or puckered) and the orientation of the 2-bromopropanoyl substituent relative to the ring.

Stereochemistry: If the compound is chiral, X-ray crystallography can determine its absolute configuration.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonds or other non-covalent interactions.

This detailed structural information is invaluable for understanding the compound's physical and chemical properties. nih.gov

Computational and Theoretical Aspects in the Study of 1 Azetidin 1 Yl 2 Bromopropan 1 One

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(Azetidin-1-yl)-2-bromopropan-1-one. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's geometry, stability, and electronic landscape.

Calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be determined. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, which would highlight the electrophilic and nucleophilic regions of the molecule. In this compound, the carbonyl oxygen would be expected to be a region of high electron density (nucleophilic), while the carbonyl carbon and the carbon bearing the bromine atom would be electron-deficient (electrophilic).

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For related azetidinone structures, computational studies have been used to calculate these thermodynamic parameters to understand their biological efficacy.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates potential sites for electrophilic attack. |

| LUMO Energy | ~ -0.5 eV | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | ~ 6.5 eV | Suggests moderate chemical stability. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule with significant charge separation. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific calculations would be required for precise values for this compound.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key area of interest would be its reactivity as an alkylating agent, a characteristic feature of α-haloamides. Theoretical calculations can map out the potential energy surface for reactions such as nucleophilic substitution at the α-carbon.

By calculating the energies of reactants, products, and, crucially, the transition states, the activation energy for a given reaction can be determined. This allows for the prediction of the most favorable reaction pathway. For example, the reaction with a nucleophile could proceed via an SN2 mechanism, and computational modeling could visualize the geometry of the pentacoordinate transition state and calculate its associated energy barrier. The fascinating chemistry of α-haloamides has been explored, highlighting their use in various C-C and C-heteroatom bond-forming reactions, the mechanisms of which can be interrogated computationally. nih.govnih.gov

Conformational Analysis of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, which influences its conformation and reactivity. Unlike larger, more flexible rings, the azetidine ring has limited conformational freedom. Computational methods can be used to explore the puckering of the azetidine ring and the rotational barriers around the amide bond.

The planarity of the amide bond is a key feature, but the steric and electronic effects of the substituents can lead to deviations from ideal planarity. The unique torsional profile of azetidine amides can result in different structure-activity relationships (SAR) compared to other tertiary amides. drughunter.com For this compound, computational analysis would reveal the preferred pucker of the azetidine ring and the orientation of the 2-bromopropanoyl group relative to the ring. This conformational preference can have a significant impact on how the molecule interacts with biological targets.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly accurate in predicting spectroscopic properties like NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the ¹H and ¹³C NMR chemical shifts can be predicted.

These predictions are invaluable for structure verification and for assigning experimental spectra. For this compound, such calculations would predict the chemical shifts for the protons and carbons of the azetidine ring and the propanoyl chain. For example, the proton on the carbon bearing the bromine atom is expected to have a significant downfield shift due to the electronegativity of the halogen. Similarly, the protons on the azetidine ring adjacent to the nitrogen atom will also be shifted downfield. Comparing these predicted shifts with experimental data can confirm the compound's structure.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | 1.8 - 2.0 | Doublet |

| CHBr | 4.5 - 4.8 | Quartet |

| CH₂ (azetidine, adjacent to N) | 3.8 - 4.2 | Multiplet |

| CH₂ (azetidine, β to N) | 2.2 - 2.5 | Multiplet |

Note: These are estimated chemical shift ranges based on analogous structures. Actual values may vary.

Evaluation of Synthetic Accessibility and Structure-Activity Relationships

Computational tools have been developed to assess the synthetic accessibility of a molecule, providing a score based on its structural complexity and the prevalence of its fragments in known synthetic routes. nih.govresearchgate.net A synthetic accessibility score for this compound would likely indicate that it is relatively straightforward to synthesize, given the availability of starting materials like azetidine and 2-bromopropanoyl chloride.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach to correlate a molecule's structural or physicochemical properties with its biological activity. researchgate.netnih.govchalcogen.ro While no specific QSAR studies on this compound have been reported, this methodology could be applied if a series of analogues with corresponding biological data were available. Descriptors such as molecular weight, logP, polar surface area, and electronic parameters derived from quantum chemical calculations would be used to build a predictive model for a particular biological activity, for instance, as an enzyme inhibitor or an antimicrobial agent. Studies on other azetidinone derivatives have successfully used QSAR to identify key structural features for their biological activities. nih.gov

Q & A

Q. What are the standard synthetic protocols for 1-(Azetidin-1-yl)-2-bromopropan-1-one?

The compound is synthesized via General Procedure 2 (GP-2) using azetidine-HCl and 2-bromopropionyl bromide (19.2 mmol). The reaction mixture is stirred at room temperature, followed by purification via silica gel column chromatography (40→60% EtOAc/hexanes), yielding 91% as a pale yellow oil. Key characterization includes 1H/13C NMR, FT-IR, and HRMS (ESI-MS) to confirm structure and purity .

Q. How is the purity and structural integrity of this compound validated?

Standard analytical methods include:

- 1H NMR : Peaks at δ 3.8–4.2 ppm (azetidine ring protons) and δ 1.5–2.0 ppm (methyl group adjacent to the carbonyl).

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).

- HRMS (ESI-MS) : Matches theoretical [M+H]+ or [M+Na]+ values within 2 ppm error .

Q. What safety precautions are critical when handling this brominated compound?

- Use glove boxes or fume hoods to avoid inhalation of volatile brominated intermediates.

- Employ air-sensitive techniques (e.g., Schlenk lines) for reactions involving moisture-sensitive reagents.

- Dispose of waste via halogenated solvent protocols due to bromine’s environmental toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence reactivity in transition metal-catalyzed reactions?

- Longer alkyl chains (e.g., in 1-(Azetidin-1-yl)-2-bromo-4-methylpentan-1-one) reduce electrophilicity at the α-carbon, requiring higher catalyst loading (e.g., Ni(COD)₂) for nucleophilic substitution.

- Branched chains (e.g., 2-bromo-3-methyl derivatives) increase steric hindrance, favoring enantioselectivity with chiral ligands like BINAP .

Q. What strategies optimize enantioselectivity in asymmetric alkylation reactions?

- Use chiral bisoxazoline (L) ligands* with Ni catalysts to achieve >90% enantiomeric excess (ee).

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ligand-metal coordination, improving stereochemical outcomes.

- Monitor ee via supercritical fluid chromatography (SFC) with chiral stationary phases .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Variable Temperature NMR : Resolves dynamic rotational isomerism (e.g., azetidine ring puckering) by cooling to −40°C.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict puckering amplitudes and verify experimental δ values .

Q. What are the applications in multicomponent reactions (MCRs)?

- The bromine atom serves as a leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to synthesize α-azetidinyl ketones.

- One-pot protocols : Combine with Grignard reagents (e.g., PhMgBr) for C-C bond formation, achieving yields >85% .

Data Contradiction Analysis

Q. Why do synthetic yields vary between GP-2 (91%) and GP-2A (49%) for similar compounds?

- GP-2A uses 4-methylvaleryl chloride, which introduces steric bulk, slowing nucleophilic substitution.

- Reaction monitoring : Use TLC (hexanes:EtOAc = 3:1) to optimize reaction time and prevent byproduct formation (e.g., elimination to cyclopropene derivatives) .

Methodological Tables

| Synthetic Method Comparison | GP-2 (Propionyl Bromide) | GP-2A (Valeryl Chloride) |

|---|---|---|

| Yield | 91% | 49% |

| Key Intermediate | 2-Bromopropionyl bromide | 4-Methylvaleryl chloride |

| Purification | 40→60% EtOAc/hexanes | 2→4% Acetone/DCM |

| Major Byproduct | None | Cyclopropene derivatives |

| Spectroscopic Benchmarks | 1H NMR (δ, ppm) | FT-IR (cm⁻¹) |

|---|---|---|

| Azetidine ring | 3.8–4.2 (m) | N/A |

| Carbonyl (C=O) | N/A | ~1700 |

| C-Br stretch | N/A | ~600 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products